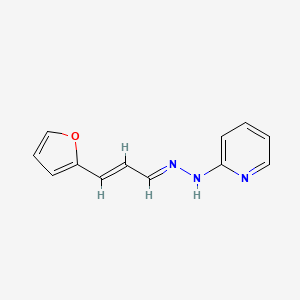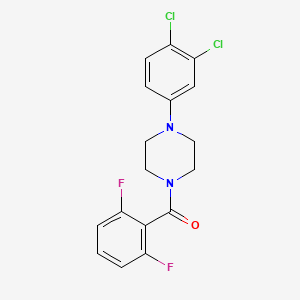
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone, also known as NAP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of the well-known drug, methamphetamine, and has been found to have similar effects on the central nervous system. However, unlike methamphetamine, NAP does not have the same addictive properties and has been shown to be much safer for use in laboratory experiments.
Mecanismo De Acción
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone acts as a monoamine transporter substrate, meaning it is taken up by transporters in the brain that normally transport dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. It can also lead to changes in behavior, such as increased locomotor activity and stereotypy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone in laboratory experiments is its safety profile. Unlike methamphetamine, it does not have the same addictive properties and is much safer for use in animals. However, one limitation of using 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research involving 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone. One area of interest is its potential use in treating addiction, as it has been shown to have similar effects to methamphetamine without the same addictive properties. Additionally, it could be used to study the effects of drugs on the brain and to develop new treatments for various neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone involves the reaction of 2-naphthylamine with 4-nitroacetophenone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone as a yellow crystalline solid with a melting point of 163-165°C.
Aplicaciones Científicas De Investigación
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone has been shown to have potential applications in scientific research, particularly in the study of the central nervous system. It has been found to have similar effects to methamphetamine, such as increasing dopamine and norepinephrine levels in the brain, but without the same addictive properties. This makes it a useful tool for studying the mechanisms of addiction and the effects of drugs on the brain.
Propiedades
IUPAC Name |
3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(15-6-9-18(10-7-15)21(23)24)11-12-20-17-8-5-14-3-1-2-4-16(14)13-17/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMDWTQRVPXBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-ylamino)-1-(4-nitrophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)

![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)
![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)


![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)

